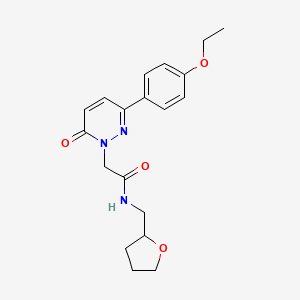
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C19H23N3O4
- Molecular Weight : 357.4 g/mol
- CAS Number : 899990-10-4
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms are proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
- Receptor Modulation : It may bind to specific receptors, altering signal transduction pathways that influence cellular responses.
- Gene Expression Regulation : The compound might modulate the expression of genes related to cell proliferation, apoptosis, and immune response.
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Here are some notable findings:
Anticancer Activity
A study highlighted the potential of pyridazinone derivatives in cancer therapy. Compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models through modulation of apoptosis and cell cycle regulation .
Anti-inflammatory Effects
Research has demonstrated that some pyridazinone derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .
Antimicrobial Properties
Pyridazinone compounds have also been evaluated for their antimicrobial activities against various pathogens. The presence of specific functional groups enhances their ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
Case Studies
-
Case Study on Anticancer Activity :
- A derivative structurally related to the target compound was tested in vivo for its ability to inhibit tumor growth in mouse models of breast cancer. Results showed a significant reduction in tumor size compared to controls, indicating a promising therapeutic effect.
-
Case Study on Anti-inflammatory Activity :
- In a model of acute inflammation induced by lipopolysaccharides (LPS), a similar compound significantly decreased levels of TNF-alpha and IL-6, suggesting its potential use in managing inflammatory conditions.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model/System Used | Results/Findings |
|---|---|---|---|
| Pyridazinone A | Anticancer | Breast cancer mouse model | Significant tumor size reduction |
| Pyridazinone B | Anti-inflammatory | LPS-induced inflammation | Decreased TNF-alpha and IL-6 levels |
| Pyridazinone C | Antimicrobial | Bacterial cultures | Inhibition of bacterial growth |
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-25-15-7-5-14(6-8-15)17-9-10-19(24)22(21-17)13-18(23)20-12-16-4-3-11-26-16/h5-10,16H,2-4,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZVILUKOZEHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














